A Technical Guide to C.I. Acid Red 37: Chemical Properties and Structure
A Technical Guide to C.I. Acid Red 37: Chemical Properties and Structure
This document provides a comprehensive technical overview of the monoazo dye, C.I. Acid Red 37. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical and physical properties, structure, and analytical characterization. The guide summarizes key data in tabular form, outlines relevant experimental protocols, and includes structural and procedural diagrams for clarity.
Chemical Identity and Structure
C.I. Acid Red 37, also known by trade names such as Acid Red BG and Acid Fast Red B, is a synthetic dye belonging to the single azo class.[1][2] Its chemical structure is based on a diazotized aminobenzenesulfonic acid derivative coupled with a hydroxynaphthalene sulfonic acid. The IUPAC name for the compound is disodium 5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate.[3]
Table 1: Chemical Identifiers for C.I. Acid Red 37
| Identifier | Value |
|---|---|
| C.I. Name | Acid Red 37 |
| C.I. Number | 17045[2][4] |
| CAS Registry Number | 6360-07-2 |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ |
| Molecular Weight | 524.44 g/mol |
| Chemical Class | Single Azo Dye |
| Synonyms | Acid Red BG, Acid Red BL, Acid Fast Red B, Acid Red 3G |
The synthesis of C.I. Acid Red 37 involves a standard diazotization and azo coupling reaction.
Caption: Synthesis pathway for C.I. Acid Red 37.
Physicochemical Properties
C.I. Acid Red 37 is a purple powder that is readily soluble in water. Its aqueous solution is cherry red and does not show a tendency to aggregate at room temperature. The dye's high water solubility is attributed to the two sulfonate groups in its structure.
Table 2: Physicochemical and Tinctorial Properties of C.I. Acid Red 37
| Property | Description |
|---|---|
| Appearance | Purple to red powder |
| Solubility | - Water: Easily soluble; 200 g/L at 100°C- Ethanol: Slightly soluble (yields a purplish-red solution) |
| Lightfastness | 6 (AATCC scale, where 8 is highest) |
| Behavior in Concentrated Acids | - H₂SO₄: Dark blue-red, dilutes to dark red/red-light purple- HNO₃: Olive green, quickly turning to brown- HCl: Forms a red-light purple precipitate |
| Behavior in Aqueous Solutions | - With HCl: Forms a purple caramel-colored precipitate- With NaOH: Solution turns to a thick wine-red color |
Experimental Protocols
Detailed experimental data for C.I. Acid Red 37 is not extensively published. The following sections provide generalized, representative methodologies for the synthesis and characterization of this dye, based on standard laboratory practices for azo dyes.
The manufacturing method involves the diazotization of 4-acetamido-2-aminobenzenesulfonic acid, followed by its coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid (gamma acid) under acidic conditions.
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Diazotization:
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Dissolve a molar equivalent of 4-acetamido-2-aminobenzenesulfonic acid in a dilute hydrochloric acid solution.
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Cool the solution to 0-5°C in an ice bath with constant stirring.
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Slowly add a stoichiometric amount of a pre-cooled sodium nitrite solution dropwise, keeping the temperature below 5°C to form the diazonium salt.
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Test for the completion of diazotization using starch-iodide paper.
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Azo Coupling:
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In a separate vessel, dissolve a molar equivalent of 6-amino-4-hydroxynaphthalene-2-sulfonic acid in a weakly acidic buffer.
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Cool this coupling component solution to 0-5°C.
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Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.
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Maintain the acidic pH and low temperature to facilitate the coupling reaction at the desired position.
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Continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Isolation and Purification:
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Precipitate the dye from the solution by adding sodium chloride (salting out).
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Collect the solid product by filtration.
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Wash the filter cake with a brine solution to remove impurities.
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Dry the purified C.I. Acid Red 37 product in an oven at a controlled temperature.
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Characterization is essential to confirm the structure and purity of the synthesized dye.
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UV-Visible (UV-Vis) Spectroscopy:
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Objective: To determine the maximum absorption wavelength (λmax) and quantify dye concentration.
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Method:
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Prepare a stock solution of C.I. Acid Red 37 in deionized water (e.g., 100 mg/L).
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Prepare a series of dilutions from the stock solution to create a calibration curve.
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Record the absorbance spectrum of each dilution from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer, with deionized water as the blank.
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Identify the λmax from the spectrum of the most concentrated solution. For similar acid red dyes, strong absorption occurs in the 450-550 nm range.
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Plot absorbance at λmax versus concentration to verify Beer-Lambert law adherence.
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Infrared (IR) Spectroscopy:
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Objective: To identify key functional groups.
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Method:
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Mix approximately 1 mg of the dry dye powder with 100-200 mg of dry potassium bromide (KBr).
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Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Record the IR spectrum from 4000 to 400 cm⁻¹.
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Expected Peaks: Look for characteristic absorption bands for N-H (amine/amide), O-H (hydroxyl), C=O (amide), N=N (azo), and S=O (sulfonate) vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To elucidate the detailed molecular structure.
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Method:
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Dissolve 5-10 mg of the dye in a suitable deuterated solvent, such as DMSO-d₆, due to its high water solubility.
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Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Analyze the chemical shifts, integration, and coupling patterns to assign protons and carbons to the molecular structure, confirming the aromatic substitutions and the integrity of the acetamido group.
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Caption: Workflow for the spectroscopic characterization of C.I. Acid Red 37.
Applications
C.I. Acid Red 37 is primarily used in the textile industry for dyeing protein and polyamide fibers.
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Textile Dyeing: It is used for dyeing wool, silk, and nylon, as well as their blended fabrics, due to its bright color and good levelness.
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Printing: It can be used for the direct printing on wool and silk fabrics.
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Other Industries: The dye also finds application in coloring leather, paper, soaps, detergents, and anodized aluminum.
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Research: In scientific research, it serves as a model acid dye for studying adsorption processes and wastewater treatment technologies.
Safety and Handling
While a specific, comprehensive Material Safety Data Sheet (MSDS) for C.I. Acid Red 37 was not found in the search results, general precautions for handling azo dyes should be followed. This includes using personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area to avoid inhalation of the powder. The compound may cause skin and eye irritation. For detailed safety information, a substance-specific MSDS should always be consulted.
